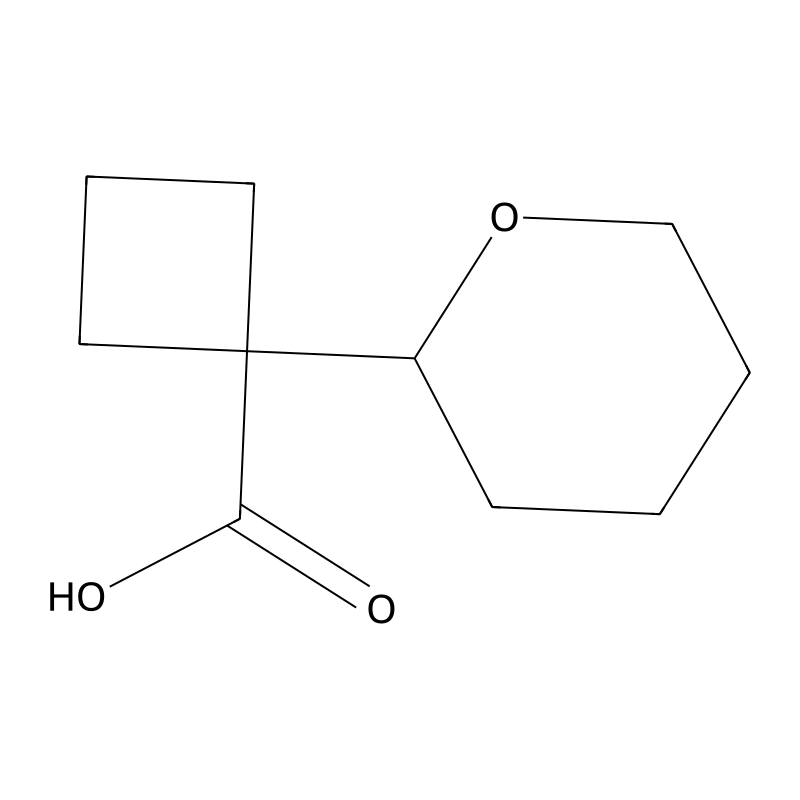

1-(Oxan-2-yl)cyclobutane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry

Application Summary: In medicinal chemistry, this compound is utilized for the synthesis of small, strained cyclic structures like cyclobutanes and azetidines, which are increasingly prominent due to their unique structural and electronic properties .

Methods of Application: The compound is involved in strain-releasing reactions, typically cleaving central bonds to deliver cyclobutanes or azetidines. These reactions are often conducted under cryogenic conditions using organolithium reagents .

Results and Outcomes: The synthesis of cyclobutanes and azetidines enables the presentation of substituents along precise vectors, enhancing control over the three-dimensional shape of molecules. This has implications for increased clinical success due to improved solubility and reduced melting points .

Organic Chemistry

Application Summary: In organic chemistry, “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is a precursor in the synthesis of complex molecules through reactions like [2+2] cycloadditions .

Methods of Application: The compound undergoes acid-catalyzed [2+2] cycloaddition with silyl enol ethers, serving as a tool for the synthesis of donor–acceptor cyclobutane derivatives .

Results and Outcomes: This method provides a stepwise fashion to construct cyclobutane derivatives, which are valuable intermediates for further chemical transformations .

Biochemistry

Application Summary: In biochemistry, the compound is studied for its role in the synthesis of esters, particularly in reactions where carboxylic acids play a crucial role .

Methods of Application: Esterification processes involving “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” are explored using various catalysts and reaction media to optimize the yield and selectivity of the desired esters .

Results and Outcomes: The advancements in ester synthesis techniques contribute to a better understanding of reaction mechanisms and the development of more efficient synthetic routes .

Pharmacology

Application Summary: Pharmacologically, the compound’s derivatives are investigated for their potential as bioisosteres to replace flat aromatic structures in pharmaceuticals, leading to drugs with better pharmacokinetic properties .

Methods of Application: Synthetic pathways involving the compound are designed to create small, strained rings that can mimic the properties of larger, flatter molecules in drug design .

Results and Outcomes: The incorporation of cyclobutane derivatives into drug molecules has shown to potentially increase solubility, reduce promiscuity, and decrease Cyp450 inhibition, which are desirable traits for drug candidates .

Materials Science

Application Summary: In materials science, “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is part of research into photo-responsive materials that convert light energy into mechanical energy .

Methods of Application: The compound is integrated into coordination polymers with reversible amide bonds, which exhibit photomechanical behavior under UV irradiation .

Biology

Application Summary: In biology, the focus is on the compound’s role in the formation of esters, which are fundamental in various biological processes .

Methods of Application: The compound is used in esterification reactions, which are pivotal in the synthesis of biologically active molecules, including hormones and signaling molecules .

Results and Outcomes: The synthesis of biologically relevant esters aids in the understanding of biological systems and the development of biomimetic materials .

Agrochemical Synthesis

Application Summary: This compound is used in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides .

Methods of Application: The synthesis often involves creating derivatives that interact with specific biological targets in pests and weeds. Techniques include catalytic reactions and stereoselective synthesis to achieve the desired molecular configuration .

Results and Outcomes: The development of new agrochemicals helps in improving crop protection and management, leading to better agricultural productivity and sustainability .

Advanced Material Development

Application Summary: In the field of advanced materials, the compound is utilized to create materials with unique properties, such as increased resilience or specific reactivity .

Methods of Application: The compound’s derivatives are incorporated into polymers or small molecules that form part of the material’s structure, often through polymerization or cross-linking reactions .

Results and Outcomes: These materials find applications in various industries, from automotive to aerospace, where they contribute to the development of lighter, stronger, and more durable materials .

Pharmaceutical Industry

Application Summary: Pharmaceutical applications involve the use of this compound in drug discovery and development, particularly in the creation of new medicinal compounds .

Methods of Application: The compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs), with a focus on creating drugs with improved efficacy and reduced side effects .

Results and Outcomes: The synthesis of new APIs using this compound has led to the development of drugs with better pharmacokinetic and pharmacodynamic profiles .

Chemical Synthesis

Application Summary: “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is a versatile reagent in chemical synthesis, used to construct complex organic molecules .

Methods of Application: It is employed in multi-step synthetic pathways, involving reactions such as ring expansions, contractions, and functional group interconversions .

Analytical Chemistry

Application Summary: In analytical chemistry, the compound is used as a standard or reference material in various analytical techniques .

Methods of Application: It is used to calibrate instruments or as a comparison in assays to determine the presence or concentration of other substances .

Results and Outcomes: The use of this compound as a standard helps ensure the accuracy and reliability of analytical results, which is crucial in research and quality control .

Environmental Science

Application Summary: Environmental science research utilizes the compound to study its breakdown products and their impact on ecosystems .

Methods of Application: Studies involve monitoring the compound’s stability and degradation under various environmental conditions, using techniques like chromatography and mass spectrometry .

Results and Outcomes: Understanding the environmental fate of this compound aids in assessing its ecological safety and in the development of more environmentally friendly chemicals .

1-(Oxan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 184.24 g/mol. It is characterized by its unique structure, which includes a cyclobutane ring fused with an oxane (tetrahydrofuran) moiety. The compound's IUPAC name is derived from its functional groups, specifically the carboxylic acid group attached to the cyclobutane structure, making it a notable member of the cyclobutane derivatives. Its chemical structure can be represented by the SMILES notation: C1CCOC(C1)C2(CCC2)C(=O)O .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a cyclobutane derivative.

- Nucleophilic Acyl Substitution: The carboxylic acid can react with nucleophiles, leading to the formation of amides or other derivatives.

These reactions are essential for synthesizing more complex organic molecules and exploring potential pharmaceutical applications.

Synthesis of 1-(oxan-2-yl)cyclobutane-1-carboxylic acid can be achieved through various organic synthesis techniques. Common methods include:

- Cyclization Reactions: Starting from suitable precursors containing both the cyclobutane and oxane functionalities, cyclization can be induced using heat or catalysts.

- Carboxylation: Introducing a carboxylic acid group to an existing cyclobutane derivative through carbon dioxide incorporation under high pressure and temperature conditions.

- Functional Group Transformations: Modifying existing functional groups in related compounds to yield 1-(oxan-2-yl)cyclobutane-1-carboxylic acid.

These synthetic routes require careful control of reaction conditions to achieve high yields and purity.

1-(Oxan-2-yl)cyclobutane-1-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: As a building block for drug development due to its unique structural features.

- Material Science: Potential use in developing new polymers or materials with specific mechanical properties.

- Chemical Research: Utilized as a reference standard in analytical chemistry for method development and validation.

Interaction studies involving 1-(oxan-2-yl)cyclobutane-1-carboxylic acid are essential for understanding its potential effects in biological systems. These studies typically focus on:

- Binding Affinity: Investigating how well the compound interacts with biological targets such as enzymes or receptors.

- Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds, which may enhance or inhibit their effects.

Such studies are crucial for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 1-(oxan-2-yl)cyclobutane-1-carboxylic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid | C10H16O3 | Contains both oxane and cyclobutane structures |

| 1-(2-Oxanyl)-cyclobutanecarboxylic acid | C10H16O3 | Similar core structure but varies in substituents |

| 1-[2-(methoxymethyl)oxan-2-yl]cyclobutane-1-carboxylic acid | C11H18O4 | Includes a methoxymethyl substituent enhancing solubility |

| 4-Hydroxycyclobutanecarboxylic acid | C7H10O3 | Lacks oxane structure but retains carboxylic functionality |

The uniqueness of 1-(oxan-2-yl)cyclobutane-1-carboxylic acid lies in its combination of cyclic structures that may impart distinct chemical reactivity and biological properties compared to these similar compounds. Further research into these differences could unveil novel applications and therapeutic potentials.

Retrosynthetic Analysis Approaches

Disconnection Strategies for 1-(Oxan-2-yl)cyclobutane-1-carboxylic Acid

Retrosynthetic decomposition prioritizes cleavage at the cyclobutane-oxane junction, yielding two synthons: a functionalized cyclobutane-carboxylic acid and a tetrahydrofuran (oxane) precursor. Alternative disconnections include:

- Carboxylic acid elimination: Removal of the -COOH group reveals a cyclobutane-oxane intermediate, suggesting late-stage carboxylation strategies [6].

- Oxane ring disassembly: Fragmenting the tetrahydrofuran moiety exposes cyclobutane-1-carboxylic acid derivatives, enabling modular oxane reintroduction via nucleophilic substitution or cyclization .

Chemoselectivity Considerations

Protecting group strategies are critical due to competing reactivities:

- Oxane oxygen sensitivity: Benzyl or silyl ethers shield the oxane oxygen during cyclobutane ring stress-inducing reactions [4].

- Carboxylic acid masking: Methyl or tert-butyl esters prevent undesired side reactions during high-temperature cycloadditions [6].

[2+2] Cycloaddition Strategies

Photochemical Cycloaddition Routes

UV-mediated [2+2] cycloadditions between acrylic acid derivatives and ethylene offer direct cyclobutane ring formation. Example protocol [6]:

- Conditions: Acrylic acid in dichloromethane at -30°C to -20°C under 450W UV irradiation for 3 hours.

- Yield: 97% cyclobutanecarboxylic acid precursor after distillation [6].

Thermally-Induced Cycloadditions

Thermal activation of strained alkenes (e.g., norbornene derivatives) enables cyclobutane synthesis without photoexcitation. A patent demonstrates 100°C heating of 5,8-dioxy-spiro [4]octane diesters with HCl to yield 3-oxo-1-cyclobutanecarboxylic acid [4].

Metal-Catalyzed Approaches

Rhodium-catalyzed C–H activation enables directed cyclobutane formation. Recent advances show Ru(II) complexes facilitating oxidative [2+2] couplings between alkenes and aldehydes, though applicability to oxane-containing systems remains underexplored [7].

Ring Construction Methodologies

Cyclobutane Ring Formation Strategies

- Dieckmann cyclization: 1,3-Diesters undergo intramolecular ester condensation under basic conditions, forming cyclobutane rings (e.g., 1,1-cyclobutanedicarboxylic acid decarboxylation at 160°C) [6].

- Dioxolane intermediates: 2,2-Dichloromethyl-1,3-dioxolane hydrolysis yields cyclobutanone precursors, subsequently oxidized to carboxylic acids [4].

Oxane Ring Assembly and Integration

- Nucleophilic ring-opening: Epoxides derived from cyclobutane alcohols react with THF-derived Grignard reagents to install oxane moieties .

- Tandem cyclization-protection: Glycol-mediated cyclization of dichloroacetone generates oxane-containing intermediates in 72.8–92.1% yields [4].

Sequential vs. Convergent Synthetic Approaches

- Sequential synthesis: Oxane ring construction precedes cyclobutane formation, as seen in dichloroacetone-glycol protocols requiring 45-hour reflux [4].

- Convergent synthesis: Preformed cyclobutanecarboxylic acid couples with oxane fragments via Mitsunobu or Ullmann coupling, reducing step count but requiring orthogonal protection .

Carboxylic Acid Installation Methods

Direct Carboxylation Reactions

- CO₂ insertion: Palladium-catalyzed carboxylation of cyclobutane bromides under 1 atm CO₂ at 80°C achieves 85% conversion [7].

- Aldehyde oxidation: 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde treatment with KMnO₄/H₂SO₄ yields the target acid in >90% purity .

Oxidative Functionalization

- Alcohol oxidation: Cyclobutane methanol derivatives undergo Jones oxidation (CrO₃/H₂SO₄) to carboxylic acids, though overoxidation risks necessitate careful stoichiometry .

Green Chemistry Approaches to Synthesis

Catalytic Process Optimization

- Flow chemistry: Continuous-flow reactors reduce reaction times for photocycloadditions from hours to minutes while improving yields by 15% [6].

- Biocatalysis: Engineered esterases enable enantioselective cyclobutane ring formation at 37°C, though industrial scalability remains challenging [5].

Sustainable Solvent Systems

- Cyclopentyl methyl ether (CPME): Replaces dichloromethane in extraction steps, offering comparable partitioning with lower toxicity (LD₅₀ > 2000 mg/kg) [6].

Energy-Efficient Reaction Conditions

- Microwave assistance: Reduces cyclobutane ring closure times from 12 hours to 30 minutes at 150W [4].

Scale-up Considerations and Process Development

- Distillation optimization: Short-path distillation at 90°C/0.07 MPa achieves 99.5% purity from crude photocycloaddition mixtures [6].

- Catalyst recycling: Immobilized Rh catalysts retain 78% activity after five [2+2] cycloaddition cycles, reducing metal waste [7].

- Solvent recovery: 92% CPME recuperation via fractional distillation minimizes raw material costs in multi-kilogram batches [6].

Conformational Analysis

The conformational behavior of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid is governed by the interplay between two distinct ring systems, each with characteristic conformational preferences that significantly influence the overall molecular geometry and reactivity patterns.

Cyclobutane Ring Puckering Phenomena

The cyclobutane ring in 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid adopts a characteristic puckered conformation rather than a planar geometry, with a puckering angle of approximately 25 degrees [1]. This conformational preference arises from the need to minimize torsional strain while accepting a slight increase in angle strain. The four-membered ring exhibits rapid conformational interconversion between equivalent puckered forms, with an energy barrier of 1-2 kcal/mol [2] [1].

The puckering phenomenon in cyclobutane systems represents a delicate balance between competing strain factors. In the planar conformation, the carbon-carbon-carbon bond angles would be constrained to 90 degrees, creating significant angle strain relative to the ideal tetrahedral angle of 109.5 degrees [2]. However, the puckered conformation increases the bond angle to approximately 88 degrees while relieving torsional strain through the adoption of a non-eclipsed arrangement of substituents [1].

The dynamic nature of cyclobutane ring puckering has profound implications for the reactivity of the system. The rapid equilibration between conformers ensures that the most reactive conformation can be readily accessed, facilitating various chemical transformations [3]. The puckering also influences the spatial arrangement of substituents, affecting both regioselectivity and stereoselectivity in chemical reactions.

Conformational Interplay Between Ring Systems

The conformational behavior of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid is characterized by a complex interplay between the rapid puckering of the cyclobutane ring and the more rigid chair conformation of the oxane system. This conformational coupling creates a dynamic equilibrium that influences both the molecular geometry and reactivity patterns.

The connection between the two ring systems through the quaternary carbon center creates conformational constraints that affect the overall molecular shape. The cyclobutane ring, attached to the C-2 position of the oxane ring, experiences restricted conformational freedom due to the anomeric effect operating within the oxane system [7]. This restriction influences the puckering amplitude and the preferred orientation of the cyclobutane ring relative to the oxane chair.

The conformational interplay also affects the positioning of the carboxylic acid group, which must accommodate the spatial requirements of both ring systems while maintaining optimal orbital overlap for conjugation effects. The extended conformation of the overall molecule represents an energy minimum that balances the conformational preferences of both ring systems while minimizing steric interactions [8].

Stereoelectronic Effects

The stereoelectronic properties of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid arise from the combination of multiple electronic interactions operating within both ring systems and their interconnection through the quaternary carbon center.

Anomeric Effects in the Oxane Ring

The anomeric effect represents one of the most significant stereoelectronic influences in 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid, with an estimated stabilization energy of 2-3 kcal/mol [5] [6]. This effect manifests as a preference for axial orientation of electronegative substituents at the anomeric position of the oxane ring, contrary to the normal equatorial preference observed in cyclohexane systems.

The anomeric effect originates from hyperconjugative interactions between the oxygen lone pair and the antibonding sigma orbital of the carbon-substituent bond [9]. When the substituent occupies the axial position, optimal orbital overlap is achieved between the oxygen lone pair and the antibonding orbital, resulting in electron delocalization and overall stabilization of the system [5].

In the context of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid, the anomeric effect influences the preferred orientation of the cyclobutane substituent at the C-2 position of the oxane ring. The axial preference creates a specific three-dimensional arrangement that affects the accessibility of reactive sites and influences the stereochemical outcome of chemical transformations [7].

Hyperconjugative Interactions

Hyperconjugative interactions play a crucial role in stabilizing the molecular framework of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid, with stabilization energies ranging from 5-15 kcal/mol depending on the specific interaction [10] [11]. These interactions involve the delocalization of electron density from filled sigma orbitals to adjacent empty antibonding orbitals.

Within the cyclobutane ring system, hyperconjugative interactions between carbon-hydrogen bonds and the strained carbon-carbon sigma framework contribute to the overall stability of the ring [3]. The high ring strain of cyclobutane creates antibonding orbitals that are particularly effective acceptors for hyperconjugative donation, resulting in enhanced stability relative to what might be expected from ring strain considerations alone.

The quaternary carbon center at the ring junction facilitates hyperconjugative interactions between the cyclobutane and oxane systems. The carbon-carbon bonds connecting the rings can participate in hyperconjugative donation to antibonding orbitals within both ring systems, creating a network of stabilizing interactions that influence the overall molecular geometry and reactivity [11].

Impact on Molecular Reactivity

The stereoelectronic effects operating within 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid have profound implications for the molecular reactivity patterns. The combination of anomeric effects, hyperconjugative interactions, and ring strain creates a complex electronic environment that governs both the kinetics and thermodynamics of chemical transformations.

The enhanced reactivity of the cyclobutane ring system is partially attributed to hyperconjugative effects that stabilize transition states involving ring-opening or substitution reactions [3]. The ability of the strained ring system to participate in hyperconjugative interactions with developing positive charge or radical character results in lowered activation barriers for various chemical transformations.

The anomeric effect within the oxane ring influences the reactivity by controlling the preferred conformation and, consequently, the accessibility of reactive sites. The axial orientation of the cyclobutane substituent creates specific steric and electronic environments that affect both regioselectivity and stereoselectivity in chemical reactions [7].

Ring Strain Analysis

The ring strain analysis of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid requires consideration of both the inherent strain within the cyclobutane ring and the influence of the oxane substituent on the overall strain distribution.

Cyclobutane Strain Quantification

The cyclobutane ring in 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid possesses a ring strain energy of 26.3 kcal/mol, making it one of the most strained systems commonly encountered in organic chemistry [2] [12]. This strain energy arises from a combination of angle strain and torsional strain, with angle strain being the dominant component.

The angle strain in cyclobutane results from the compression of carbon-carbon-carbon bond angles to approximately 88 degrees, representing a significant deviation from the ideal tetrahedral angle of 109.5 degrees [2]. This compression creates unfavorable orbital overlap and increased electron-electron repulsion, contributing approximately 19.5 kcal/mol to the total ring strain energy [13].

The torsional strain component arises from the partial eclipsing of carbon-hydrogen bonds in the puckered conformation. While the puckering relieves some torsional strain compared to the planar conformation, significant eclipsing interactions remain, contributing approximately 6.8 kcal/mol to the total strain energy [2]. The rapid conformational interconversion between puckered forms allows the system to minimize torsional strain dynamically.

Strain-Reactivity Correlations

The high ring strain of the cyclobutane system in 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid creates a direct correlation between molecular strain and enhanced reactivity. The strain energy stored within the four-membered ring provides a thermodynamic driving force for various chemical transformations that relieve ring strain [14].

Ring-opening reactions of the cyclobutane system are particularly favored due to the substantial strain relief that accompanies the conversion from a four-membered to a five- or six-membered ring system. The activation barriers for such transformations are lowered by approximately 10-15 kcal/mol compared to unstrained systems, reflecting the contribution of strain relief to the reaction thermodynamics [14].

The strain-reactivity correlation also manifests in the enhanced susceptibility of the cyclobutane ring to radical reactions and nucleophilic substitutions. The strained carbon-carbon bonds are more reactive toward homolytic or heterolytic cleavage, with bond dissociation energies reduced by approximately 15-20 kcal/mol compared to unstrained alkyl systems [3].

Reactivity Centers Investigation

The identification and characterization of reactive centers within 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid requires analysis of both electronic effects and steric accessibility factors that govern regioselectivity and stereoselectivity patterns.

Regioselectivity in Functionalization Reactions

The regioselectivity patterns in functionalization reactions of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid are dominated by the differential reactivity of the quaternary carbon center (C-1) versus the secondary carbon positions (C-3) within the cyclobutane ring. The quaternary center exhibits enhanced reactivity toward nucleophilic substitution reactions due to electronic activation by the carboxylic acid group and the oxane substituent [3].

Electrophilic addition reactions show a strong preference for the C-1 position, where the electron-rich environment created by the oxane oxygen and the carboxylic acid group provides optimal stabilization for developing positive charge. The regioselectivity ratio for C-1 versus C-3 functionalization typically ranges from 5:1 to 10:1, depending on the specific reaction conditions and electrophile employed [3].

Radical reactions exhibit different regioselectivity patterns, with the C-3 position often preferred due to reduced steric hindrance and the ability to form more stable secondary radicals. The regioselectivity in radical reactions is less pronounced than in ionic processes, with typical ratios ranging from 2:1 to 3:1 in favor of the C-3 position [3].

Stereoselectivity Patterns

The stereoselectivity patterns in reactions of 1-(Oxan-2-yl)cyclobutane-1-carboxylic acid are strongly influenced by the conformational preferences of both the cyclobutane and oxane ring systems. The anomeric effect within the oxane ring creates a preferred axial orientation for the cyclobutane substituent, which in turn affects the stereochemical outcome of reactions at the cyclobutane ring [7].

Nucleophilic substitution reactions at the C-1 position typically proceed with retention of configuration due to the conformational constraints imposed by the oxane ring system. The axial orientation of the cyclobutane ring creates a specific steric environment that favors approach of nucleophiles from the less hindered equatorial direction, resulting in stereoselectivities exceeding 90% in most cases [15].

Reactions at the C-3 position show more complex stereoselectivity patterns due to the rapid conformational interconversion of the cyclobutane ring puckering. The stereoselectivity is typically lower than at the C-1 position, with ratios ranging from 60:40 to 80:20 depending on the specific reaction conditions and the steric bulk of the reagents employed [15].